molecular formula C12H13FO2 B13053315 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]

6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]

Cat. No.: B13053315
M. Wt: 208.23 g/mol
InChI Key: FIDRMYNIGYJEID-UHFFFAOYSA-N
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Description

6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] is a synthetic organic compound characterized by its unique spiro structure, which involves a benzofuran ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran intermediate with a suitable pyran precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran or pyran rings using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with unique optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its fluorine atom, which can be detected using various analytical techniques.

Mechanism of Action

The mechanism of action of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The spiro structure also contributes to its stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile

Uniqueness

6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] is unique due to its specific spiro structure and the presence of a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

6-fluorospiro[3H-1-benzofuran-2,4'-oxane]

InChI

InChI=1S/C12H13FO2/c13-10-2-1-9-8-12(15-11(9)7-10)3-5-14-6-4-12/h1-2,7H,3-6,8H2

InChI Key

FIDRMYNIGYJEID-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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